Methyl 2-[(4-nitrophenyl)acetyl]benzoate
Description
Properties
CAS No. |
61653-08-5 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
methyl 2-[2-(4-nitrophenyl)acetyl]benzoate |
InChI |
InChI=1S/C16H13NO5/c1-22-16(19)14-5-3-2-4-13(14)15(18)10-11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
OORINHJGUNQCNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium/Nickel-Catalyzed Aryl-Zinc Coupling
The most promising method derives from adaptations of the cross-coupling strategy described in US6433214B1, which synthesizes biaryl esters via palladium- or nickel-catalyzed reactions between sulfonate esters and arylzinc reagents. For methyl 2-[(4-nitrophenyl)acetyl]benzoate, the synthetic pathway would involve:
- Synthesis of the Sulfonate Ester Precursor : Methyl 2-(methanesulfonyloxy)benzoate or its perfluorinated analog is prepared from methyl salicylate via sulfonylation. This step achieves yields exceeding 90% under optimized conditions.
- Preparation of the Arylzinc Reagent : A critical challenge lies in generating (4-nitrophenyl)acetyl zinc bromide. While nitro groups are typically incompatible with organozinc formation due to their electron-withdrawing nature, recent advances in protective group chemistry (e.g., temporary reduction to an amine followed by re-oxidation post-coupling) could enable this step.
- Catalytic Coupling : Utilizing a nickel chloride/triphenylphosphine catalyst system with n-butyllithium as a reductant, as demonstrated in Example 6 of US6433214B1, achieves coupling yields of 82–91% for analogous substrates. Lithium chloride additives enhance zinc reagent reactivity, a strategy directly applicable here.
Table 1: Catalyst Systems and Yields for Biaryl Ester Synthesis (Adapted from US6433214B1)
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NiCl₂ | Triphenylphosphine | 25 | 82 |
| Pd/C | Triphenylphosphine | 40 | 50 |
| Pd(0) cluster | Diphenylphosphinoferrocene | 40 | 91 |
For the target compound, nickel-based systems are preferred due to their tolerance for electron-deficient aryl groups.
Challenges in Nitro Group Compatibility
The nitro group’s strong electron-withdrawing nature necessitates mild reaction conditions to prevent reduction or decomposition. Substituting tetrahydrofuran (THF) with dimethylformamide (DMF) could stabilize intermediates, while lower temperatures (25–40°C) mitigate side reactions.
Multi-Step Synthesis via Acylation and Nitration
Acylation of Methyl Benzoate Derivatives
CN109553528A outlines a pathway for methyl 2-methyl-4-acetyl benzoate involving sequential acylation, cyanation, and hydrolysis. Adapting this for the target compound requires:
- Friedel-Crafts Acylation : Introducing the acetyl group at the 2-position of methyl benzoate. However, the ester’s deactivating effect necessitates superacidic conditions (e.g., AlCl₃ in nitrobenzene) to facilitate electrophilic substitution.
- Nitration of the Acetyl-Substituted Phenyl Ring : Post-acylation nitration using HNO₃/H₂SO₄ must be carefully controlled to achieve para-substitution. The acetyl group’s meta-directing nature complicates this step, requiring stoichiometric nitronium tetrafluoroborate for regioselectivity.
Table 2: Nitration Regioselectivity Under Different Conditions
| Nitrating Agent | Solvent | Para:Meta Ratio |
|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 1:3 |
| NO₂BF₄ | CH₂Cl₂ | 4:1 |
Esterification of the Intermediate Acid
Following nitration, hydrolysis of the acetyl-protected intermediate yields 2-[(4-nitrophenyl)acetyl]benzoic acid. Subsequent esterification with methanol under acidic conditions (H₂SO₄, reflux) completes the synthesis. This method’s overall yield is limited to 30–40% due to nitration challenges.
Direct Esterification of Preformed Acids
Synthesis of 2-[(4-Nitrophenyl)Acetyl]Benzoic Acid
Radical-based methods offer an alternative route:
- Photoinduced Coupling : Irradiating methyl 2-iodobenzoate with 4-nitrophenylacetyl peroxide in the presence of a ruthenium photocatalyst achieves C–H activation and coupling. Recent studies report moderate yields (45–55%) but require specialized equipment.
- Oxidative Coupling : Using Cu(I)/TEMPO systems, 4-nitrophenylacetic acid couples with methyl 2-aminobenzoate, followed by diazotization and hydrolysis. This approach avoids nitration steps but faces scalability issues.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Scalability | Nitro Compatibility |
|---|---|---|---|
| Cross-Coupling | 80–90 | High | Moderate |
| Multi-Step Synthesis | 30–40 | Medium | Low |
| Direct Esterification | 45–55 | Low | High |
The cross-coupling method outperforms others in yield and scalability but requires stringent control over organozinc reagent stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrophenyl)acetyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Aqueous sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: Methyl 2-[(4-aminophenyl)acetyl]benzoate
Substitution: 2-[(4-nitrophenyl)acetyl]benzoic acid
Oxidation: 2-[(4-nitrophenyl)acetyl]benzoic acid
Scientific Research Applications
Methyl 2-[(4-nitrophenyl)acetyl]benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrophenyl)acetyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further interact with cellular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituents, synthesis methods, and physical properties:
Key Observations :
- Substituent Position : The position of the nitro group (para vs. ortho) significantly impacts reactivity and yield. For example, 1j (para-nitro) achieves a 95% yield via Method B, while 1k (ortho-nitro) yields 69% via Method A, suggesting steric hindrance or electronic effects in ortho-substituted derivatives .
- Backbone Flexibility : Ethynyl-linked nitroarenes (e.g., 1j) exhibit rigid planar structures, whereas sulfonamide derivatives (e.g., ) show increased conformational flexibility due to the –SO₂–NH– linkage.
- Crystallinity : The tert-butyl analog in was characterized via single-crystal X-ray diffraction (R-factor = 0.061), demonstrating high crystallinity compared to oily or amorphous ethynyl derivatives .
Spectroscopic and Physical Properties
- IR Spectroscopy: Ethynyl-linked nitro compounds (e.g., 1j, 1k) show distinct C≡C stretching at ~2100 cm⁻¹, absent in acetyl or sulfonamide analogs. Nitro groups exhibit strong absorption at ~1520 and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- ¹H NMR : Para-substituted nitroarenes (1j) display deshielded aromatic protons (δ 8.2–8.4), whereas ortho-substituted analogs (1k) show upfield shifts (δ 7.5–8.1) due to reduced resonance effects .
- Melting Points: Nitro-substituted ethynyl derivatives (1j: 119–120°C) have higher melting points than non-nitro analogs, attributed to stronger intermolecular dipole-dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
